Ciclo-somatostatina

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclosomatostatin analogs involves complex chemical processes that start with protected natural amino acids. For example, the synthesis of the cyclo-β-tetrapeptide, a prospective somatostatin mimic, involves homologation of N-protected amino acids, followed by coupling and cyclization processes. This procedure results in compounds with micromolar affinities to human somatostatin receptors, demonstrating the feasibility of mimicking natural peptide hormones with small peptides (Gademann, Ernst, Seebach, & Hoyer, 2000).

Molecular Structure Analysis

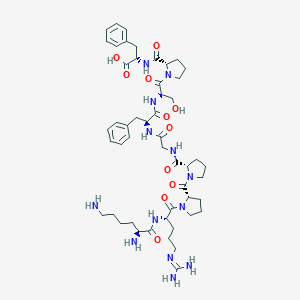

Nuclear magnetic resonance (NMR) and other spectroscopic methods are pivotal in determining the molecular structure of cyclosomatostatin analogs. The structure of these compounds, as determined by NMR, often reveals intricate details such as transannular hydrogen bonds that divide the macrocyclic ring, forming specific geometries essential for their biological activity. For example, cyclosomatostatin analogs may form a ten- and a twelve-membered H-bonded ring, a structure that mimics or is superimposable on an alpha-peptide beta-turn (Gademann et al., 2000).

Chemical Reactions and Properties

The chemical reactivity and properties of cyclosomatostatin analogs are closely tied to their molecular structure. These peptides are designed to be stable to mammalian peptidases, which is critical for their potential therapeutic applications. The introduction of non-natural amino acids and the creation of cyclic structures contribute to this stability and influence their interaction with somatostatin receptors. The selective binding and inhibition of specific somatostatin receptors highlight the chemical specificity of these analogs (Gademann et al., 2000).

Physical Properties Analysis

The physical properties of cyclosomatostatin analogs, such as solubility, play a crucial role in their biological function and potential as therapeutic agents. Solubility enhancements are often necessary for the purification and application of these peptides. Techniques such as liquid chromatography are used to purify cyclosomatostatin analogs, which can have significant implications for their bioavailability and therapeutic efficacy (Gademann et al., 2000).

Chemical Properties Analysis

Cyclosomatostatin analogs exhibit a range of chemical properties that influence their interaction with somatostatin receptors and their overall biological activity. The precise arrangement of amino acids and the cyclic structure of these analogs are essential for their function as receptor-specific peptides, making them suitable as receptor-targeted agents for imaging and therapy. Their ability to specifically bind to somatostatin receptors while being stable against enzymatic degradation highlights their therapeutic potential (Licha et al., 2001).

Aplicaciones Científicas De Investigación

Neurociencia: Papel en la potenciación a largo plazo

Se ha descubierto que la ciclo-somatostatina, como antagonista de la somatostatina, juega un papel significativo en la potenciación a largo plazo en las sinapsis excitadoras hacia las interneuronas somatostatinérgicas del hipocampo . Contribuye al aprendizaje y la memoria dependientes del hipocampo . La aplicación de somatostatina exógena induce la potenciación a largo plazo de los potenciales postsinápticos excitatorios en estas interneuronas a través de los receptores de somatostatina tipo 1–5 .

Endocrinología: Regulación de la liberación hormonal

La this compound bloquea el efecto de la somatostatina en la liberación de la hormona del crecimiento, la insulina y el glucagón . Esto sugiere su posible uso en el estudio de la regulación de estas hormonas y sus roles en diversos procesos fisiológicos.

Gastroenterología: Vaciamiento gástrico

Se ha descubierto que la this compound bloquea el efecto de la somatostatina en la supresión inducida por el factor liberador de corticotropina (CRF) del vaciamiento gástrico . Esto podría ser útil en el estudio de los trastornos de la motilidad gastrointestinal.

Neurofarmacología: Modulación de la liberación de acetilcolina

La this compound puede bloquear el efecto de la somatostatina en la modulación de la liberación de acetilcolina . Esto sugiere su posible uso en el estudio de la neurotransmisión y los trastornos relacionados.

Farmacología: Función β-adrenérgica

La this compound bloquea el efecto de la somatostatina en la función β-adrenérgica

Mecanismo De Acción

Target of Action

Cyclosomatostatin is a non-selective somatostatin (sst) receptor antagonist . It primarily targets the somatostatin receptors , which are G protein-coupled receptors . These receptors are normally expressed in the gastrointestinal (GI) tract, pancreas, hypothalamus, and central nervous system (CNS) . They are also expressed in different types of tumors, with the predominant subtype in cancer cells being the ssrt2 subtype .

Mode of Action

Cyclosomatostatin works by blocking the effects of somatostatin on various functions . It inhibits somatostatin receptor type 1 (SSTR1) signaling . It has been reported to act as an sst receptor agonist in human neuroblastoma cell line sh-sy5y .

Biochemical Pathways

Cyclosomatostatin affects several biochemical pathways. It blocks the effect of somatostatin on β-adrenergic function and corticotropin-releasing factor (CRF)-induced suppression of gastric emptying . It also modulates the release of acetylcholine (ACh) and the hormones growth hormone, insulin, and glucagon .

Result of Action

Cyclosomatostatin has various biological activities. It decreases cell proliferation and the size of the ALDH+ cell population, and it inhibits sphere-formation in colorectal cancer (CRC) cells . It also contributes to long-term potentiation at excitatory synapses of somatostatin-expressing interneurons (SOM-INs) by controlling GABA A inhibition .

Action Environment

The action of Cyclosomatostatin can be influenced by various environmental factors. For instance, the presence of endogenous somatostatin can affect the compound’s action . Additionally, the cellular environment, such as the presence of other signaling molecules and the overall state of the cell, can also impact the efficacy and stability of Cyclosomatostatin.

Propiedades

IUPAC Name |

(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H57N7O6/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53)/t30-,36+,37+,38-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVHQZYJGWGAKN-ZUWUZHNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H57N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901004468 | |

| Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

780.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84211-54-1 | |

| Record name | Somatostatin, cyclo-(7-aminoheptanoyl-phenylalanyl-tryptophyl-lysyl-benzylthreonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084211541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B13218.png)